N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule identified as a novel GPR39 agonist through unbiased small-molecule-based screening. [] It belongs to the benzamide class of compounds, which are widely studied for their diverse pharmacological activities. [] While benzamide derivatives often exhibit kinase inhibitory activity, N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide was surprisingly found to act as a potent activator of the G protein-coupled receptor GPR39. [] This finding highlights the importance of exploring the potential off-target effects of kinase inhibitors, especially on understudied G protein-coupled receptors.
N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide functions as an agonist of the G protein-coupled receptor GPR39. [] Upon binding to GPR39, the compound induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. [] Interestingly, the activation of GPR39 by this compound is allosterically modulated by zinc ions. [] The presence of physiologically relevant concentrations of zinc enhances the potency of N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide at GPR39, suggesting a potential role for zinc in regulating GPR39 activity. []
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3